molecular formula C24H24O12 B14472750 1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- CAS No. 66840-14-0

1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)-

Cat. No.: B14472750
CAS No.: 66840-14-0
M. Wt: 504.4 g/mol
InChI Key: QBMQWGNZFMQQDA-HYPCABPSSA-N
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Description

1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. This compound is characterized by the presence of a quinone ring annulated with an aromatic (benzene) ring, and it contains a system of double bonds conjugated with carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- typically involves the oxidation of naphthalene derivatives. One common method is the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinone can also be produced by the oxidation of naphthalene with chromium trioxide . The addition of the tetraacetyl-beta-D-galactopyranosyloxy group is achieved through glycosylation reactions, where the hydroxyl groups of the naphthoquinone are reacted with tetraacetyl-beta-D-galactopyranosyl bromide under basic conditions.

Industrial Production Methods

Industrial production of 1,4-naphthoquinone involves large-scale oxidation processes using vanadium oxide catalysts. The subsequent glycosylation step is carried out in reactors designed to handle the specific reaction conditions required for the addition of the tetraacetyl-beta-D-galactopyranosyloxy group.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 5-(tetraacetyl-beta-D-galactopyranosyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives of naphthoquinone.

    Reduction: 1,4-dihydroxynaphthalene.

    Substitution: Substituted naphthoquinone derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

66840-14-0

Molecular Formula

C24H24O12

Molecular Weight

504.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5,8-dioxonaphthalen-1-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24O12/c1-11(25)31-10-19-21(32-12(2)26)22(33-13(3)27)23(34-14(4)28)24(36-19)35-18-7-5-6-15-16(29)8-9-17(30)20(15)18/h5-9,19,21-24H,10H2,1-4H3/t19-,21+,22+,23-,24-/m1/s1

InChI Key

QBMQWGNZFMQQDA-HYPCABPSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C=CC3=O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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